

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylbenzotrile

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzotrile

Cat. No.: B1350759

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This technical guide provides a comprehensive overview of the synthesis of **2-Methoxy-5-methylbenzotrile**, a valuable intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the most plausible synthetic route, a complete experimental protocol, and the necessary characterization data.

Overview of Synthetic Strategy

The most common and effective method for the synthesis of **2-Methoxy-5-methylbenzotrile** is the Sandmeyer reaction.^{[1][2]} This well-established reaction provides a reliable means of introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.^[1] The starting material for this synthesis is 5-methyl-2-methoxyaniline.

The overall transformation involves two key steps:

- **Diazotization:** The primary aromatic amine, 5-methyl-2-methoxyaniline, is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
- **Cyanation:** The resulting diazonium salt is then treated with a cyanide source, most commonly copper(I) cyanide, to yield the desired **2-Methoxy-5-methylbenzotrile**.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of **2-Methoxy-5-methylbenzonitrile** via the Sandmeyer reaction.

Materials:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)
5-Methyl-2-methoxyaniline	C ₈ H ₁₁ NO	137.18
Hydrochloric Acid (conc.)	HCl	36.46
Sodium Nitrite	NaNO ₂	69.00
Copper(I) Cyanide	CuCN	89.56
Sodium Cyanide	NaCN	49.01
Toluene	C ₇ H ₈	92.14
Sodium Bicarbonate	NaHCO ₃	84.01
Anhydrous Magnesium Sulfate	MgSO ₄	120.37

Procedure:

Step 1: Diazotization of 5-Methyl-2-methoxyaniline

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 5-methyl-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water is prepared.
- The flask is cooled to 0-5 °C in an ice-salt bath.
- A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
- The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

- In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water is prepared and heated to 60-70 °C.
- The cold diazonium salt solution from Step 1 is added slowly to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, the reaction mixture is heated at 80-90 °C for 1 hour to ensure the reaction goes to completion.
- The mixture is then cooled to room temperature.

Step 3: Work-up and Purification

- The reaction mixture is extracted with toluene.
- The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **2-Methoxy-5-methylbenzotrile** is then purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Physicochemical Properties:

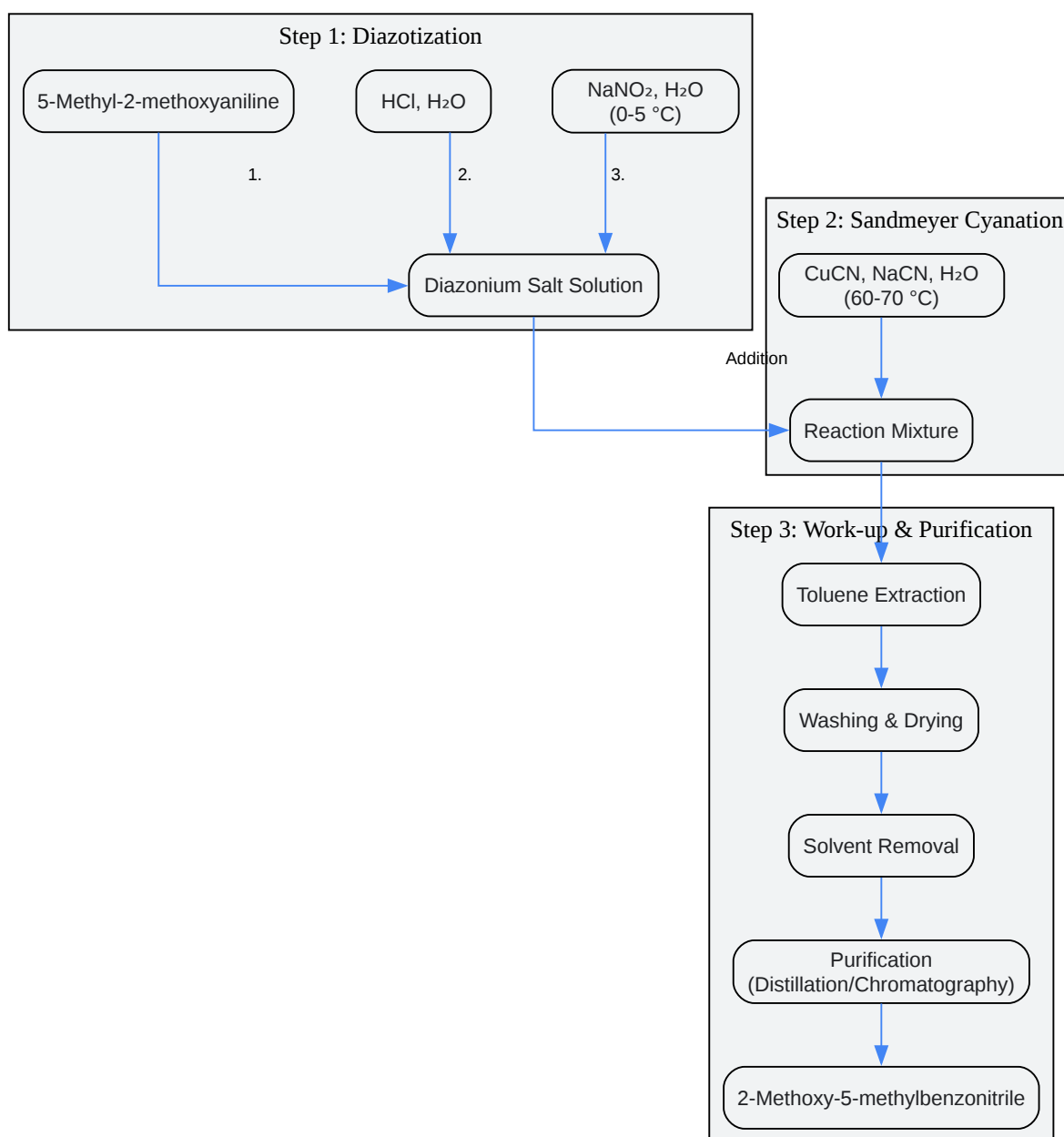
Property	Value
CAS Number	53078-70-9[3]
Molecular Formula	C ₉ H ₉ NO[4]
Molecular Weight	147.17 g/mol [3]
Boiling Point	148-150 °C at 18 Torr[4]
Density	1.07 g/cm ³ [4]

Expected Yield and Purity:

Based on analogous Sandmeyer reactions, the expected yield for this synthesis is typically in the range of 70-85%. The purity of the final product after purification should be $\geq 98\%$.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-Methoxy-5-methylbenzotrile**.



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Caption: Experimental workflow for the synthesis of **2-Methoxy-5-methylbenzonitrile**.

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